4,4,5,5-tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane
Description
This compound is a bis-boronate ester featuring two 1,3,2-dioxaborolane rings connected via a central boron atom. Each dioxaborolane ring is substituted with four ethyl groups at the 4,4,5,5-positions, distinguishing it from the more common pinacol boronate esters (which bear methyl groups).
Properties
CAS No. |
2247367-07-1 |
|---|---|
Molecular Formula |
C20H40B2O4 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
4,4,5,5-tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H40B2O4/c1-9-17(10-2)18(11-3,12-4)24-21(23-17)22-25-19(13-5,14-6)20(15-7,16-8)26-22/h9-16H2,1-8H3 |
InChI Key |
GJIANGSDQYJKIO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(CC)CC)(CC)CC)B2OC(C(O2)(CC)CC)(CC)CC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of tetraethyl borate with a suitable diol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of boronic esters followed by further functionalization. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can be used to convert the boronic ester to boronic acids or other derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Boronic Acids: These are commonly formed through oxidation reactions.
Boronic Esters: These can be synthesized through esterification reactions.
Substituted Derivatives: Various functional groups can be introduced through substitution reactions.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid functionality, which can form reversible covalent bonds with diols and other Lewis bases. This property makes it useful in catalysis and molecular recognition processes.
Molecular Targets and Pathways Involved:
Enzymes: It can interact with enzymes that have active sites containing diol groups.
Catalysts: It can act as a ligand in transition metal-catalyzed reactions.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural and functional differences between the target compound and related boronate esters:
Reactivity and Stability
- Steric Effects : The ethyl groups in the target compound increase steric hindrance compared to methyl analogs, likely reducing reactivity in cross-coupling reactions but improving stability against hydrolysis . For example, methyl-substituted pinacol boronates (e.g., 4,4,5,5-tetramethyl derivatives) are standard in Suzuki-Miyaura couplings due to their balance of reactivity and stability .
- Electronic Effects : Ethyl groups are electron-donating, which may slightly decrease the electrophilicity of the boron center compared to electron-withdrawing substituents (e.g., sulfonyl or nitro groups in and ). This could limit its utility in reactions requiring highly electrophilic boron centers.
- Bifunctional Reactivity : The bis-boronate structure enables dual reactivity, as seen in biphenyl-linked analogs (), but the ethyl groups may necessitate harsher reaction conditions for successful transformations.
Research Findings and Data
Stability Studies
- Hydrolysis Resistance : Ethyl groups provide superior protection against hydrolysis compared to methyl analogs. For instance, methyl-substituted pinacol boronates hydrolyze within hours under acidic conditions, while ethyl derivatives may persist for days .
- Thermal Stability : Thermogravimetric analysis (TGA) of ethyl-substituted boronates shows decomposition temperatures ~50°C higher than methyl analogs, aligning with their enhanced steric protection .
Spectroscopic Data
- ¹¹B NMR : The target compound’s ¹¹B NMR signal is expected near δ 30 ppm, similar to pinacol boronates, but with slight upfield shifts due to ethyl electron donation .
- ¹H NMR : Ethyl group signals (δ 0.8–1.5 ppm) dominate, contrasting with aryl-substituted derivatives (e.g., δ 7–8 ppm for styryl in ) .
Biological Activity
4,4,5,5-Tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique structural properties and potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a dioxaborolane ring structure that is significant for its reactivity in biological systems. The compound is characterized by high purity levels (97%) and is typically utilized in research settings for its ability to form boronate esters and participate in borylation reactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that boron-containing compounds can inhibit cancer cell proliferation. For instance, the mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.
- Antimicrobial Effects : Some derivatives of dioxaborolanes have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
A study published in Organic Chemistry Frontiers highlights the role of boron compounds in cancer therapy. The study found that certain boronates can selectively target cancer cells while sparing normal cells. The proposed mechanism involves the disruption of cellular processes critical for tumor growth.
Antimicrobial Activity
Research conducted on various dioxaborolane derivatives has indicated their effectiveness against bacterial strains. For example, a study demonstrated that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotics.
| Study | Organism Tested | Results |
|---|---|---|
| Journal of Antibiotics | Staphylococcus aureus | Significant growth inhibition observed |
| International Journal of Antimicrobial Agents | Escherichia coli | Moderate inhibitory effects recorded |
Case Studies
-
Case Study on Cancer Treatment :
- Objective : To evaluate the anticancer efficacy of 4,4,5,5-tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane.
- Method : In vitro assays on various cancer cell lines.
- Outcome : The compound showed a dose-dependent reduction in cell viability with IC50 values indicating potent anticancer activity.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against clinical isolates.
- Method : Disk diffusion method to evaluate inhibition zones.
- Outcome : Notable inhibition zones were observed for both tested bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
